2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex molecule featuring a benzoxazepin core fused with a dichlorophenoxy-acetamide moiety. Benzoxazepins are heterocyclic systems known for their conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory targets . The ethyl and dimethyl substituents on the benzoxazepin ring may influence steric interactions and solubility.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-4-25-16-7-6-14(10-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-8-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUDOLQRNBDVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzoxazepin vs. Hexan/Oxazinan Cores
- Target Compound : The benzoxazepin core (a fused 7-membered oxazepine and benzene ring) provides rigidity and planar geometry, which may favor interactions with enzymes or receptors requiring flat binding surfaces.
- Compounds (e–o): These feature hexan chains (e.g., 1,6-diphenylhexan) or oxazinan cores (e.g., 1,3-oxazinan in compound h).
Pyrazol vs. Benzoxazepin Cores
- Compound: The pyrazol ring in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a 5-membered aromatic system with two adjacent nitrogen atoms.
Substituent Effects
- Chlorine vs. Methyl Substituents: The 2,4-dichloro substitution in the target compound and ’s analog introduces strong electron-withdrawing effects, which may improve membrane permeability compared to the 2,6-dimethylphenoxy group in compounds. However, methyl groups () could reduce toxicity risks associated with halogenated aromatics .
Stereochemical Considerations
- Compounds : Several analogs (e.g., m, n, o) exhibit explicit stereochemistry (S/R configurations), which is critical for chiral recognition in biological systems. For example, compound m’s (R)-configuration at the butanamide chain may optimize binding to proteases or kinases .
- Target Compound : Stereochemical details are unspecified in the provided data, but the benzoxazepin’s tetrahydro configuration (2,3,4,5-tetrahydro) suggests a defined chair-like conformation that could restrict rotational freedom compared to flexible hexan chains .
Pharmacological Implications (Inferred from Structural Features)
The dichlorophenoxy group may target inflammatory pathways (e.g., COX-2 inhibition).
Analogs: The hexan/oxazinan cores and amino/hydroxy substituents in compounds e–g suggest protease inhibition (e.g., HIV-1 protease) or antibacterial activity.
Compound : The pyrazol-dichlorophenyl structure aligns with NSAID-like anti-inflammatory agents (e.g., celecoxib analogs) .
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